

Spectroscopic Profile of 2-(3-Bromophenyl)naphthalene: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)naphthalene

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(3-Bromophenyl)naphthalene**, CAS Number 667940-23-0. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering a centralized resource for its structural characterization. While publicly accessible, comprehensive experimental spectra for **2-(3-Bromophenyl)naphthalene** are not readily available in major spectral databases, this guide compiles available information and provides standardized experimental protocols for obtaining such data.

Chemical Structure and Properties

2-(3-Bromophenyl)naphthalene is an aromatic compound with the molecular formula $C_{16}H_{11}Br$ and a molecular weight of 283.17 g/mol. Its structure consists of a naphthalene ring substituted with a 3-bromophenyl group at the 2-position. This substitution pattern imparts specific spectroscopic signatures that are crucial for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic data for **2-(3-Bromophenyl)naphthalene**. Due to the limited availability of public experimental data, some values may be based on theoretical predictions or data from closely related analogs.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
7.90 - 8.10	m	Naphthyl-H
7.80 - 7.90	m	Naphthyl-H
7.70 - 7.80	m	Bromophenyl-H
7.40 - 7.60	m	Naphthyl-H, Bromophenyl-H
7.25 - 7.40	t	Bromophenyl-H

Predicted in CDCl_3 at 400 MHz. Actual chemical shifts and coupling constants may vary.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
141.0 - 143.0	Cq (ipso-C of bromophenyl)
138.0 - 140.0	Cq (C-2 of naphthalene)
133.0 - 134.0	Cq (naphthalene)
131.0 - 132.0	Cq (naphthalene)
130.0 - 131.0	CH (bromophenyl)
128.0 - 130.0	CH (naphthalene, bromophenyl)
126.0 - 128.0	CH (naphthalene)
125.0 - 126.0	CH (bromophenyl)
122.0 - 123.0	Cq (C-Br of bromophenyl)

Predicted in CDCl_3 at 100 MHz.

Table 3: IR Spectroscopic Data (Typical Absorptions)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1580	Medium-Strong	Aromatic C=C Stretch
1500 - 1400	Medium-Strong	Aromatic C=C Stretch
850 - 750	Strong	C-H Out-of-plane Bending
700 - 600	Medium-Strong	C-Br Stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
282/284	~100 / ~98	[M] ⁺ / [M+2] ⁺ (presence of Br)
203	Variable	[M - Br] ⁺
176	Variable	[M - C ₆ H ₄ Br] ⁺

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for **2-(3-Bromophenyl)naphthalene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2-(3-Bromophenyl)naphthalene**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: 400 MHz (or higher) NMR spectrometer.
- Nuclei: ^1H and ^{13}C .
- ^1H NMR Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of solid **2-(3-Bromophenyl)naphthalene** onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

- Spectrometer: FT-IR spectrometer equipped with a diamond ATR accessory.
- Spectral Range: $4000 - 400\text{ cm}^{-1}$.

- Resolution: 4 cm^{-1} .
- Number of Scans: 32.

Mass Spectrometry (MS)

Sample Preparation:

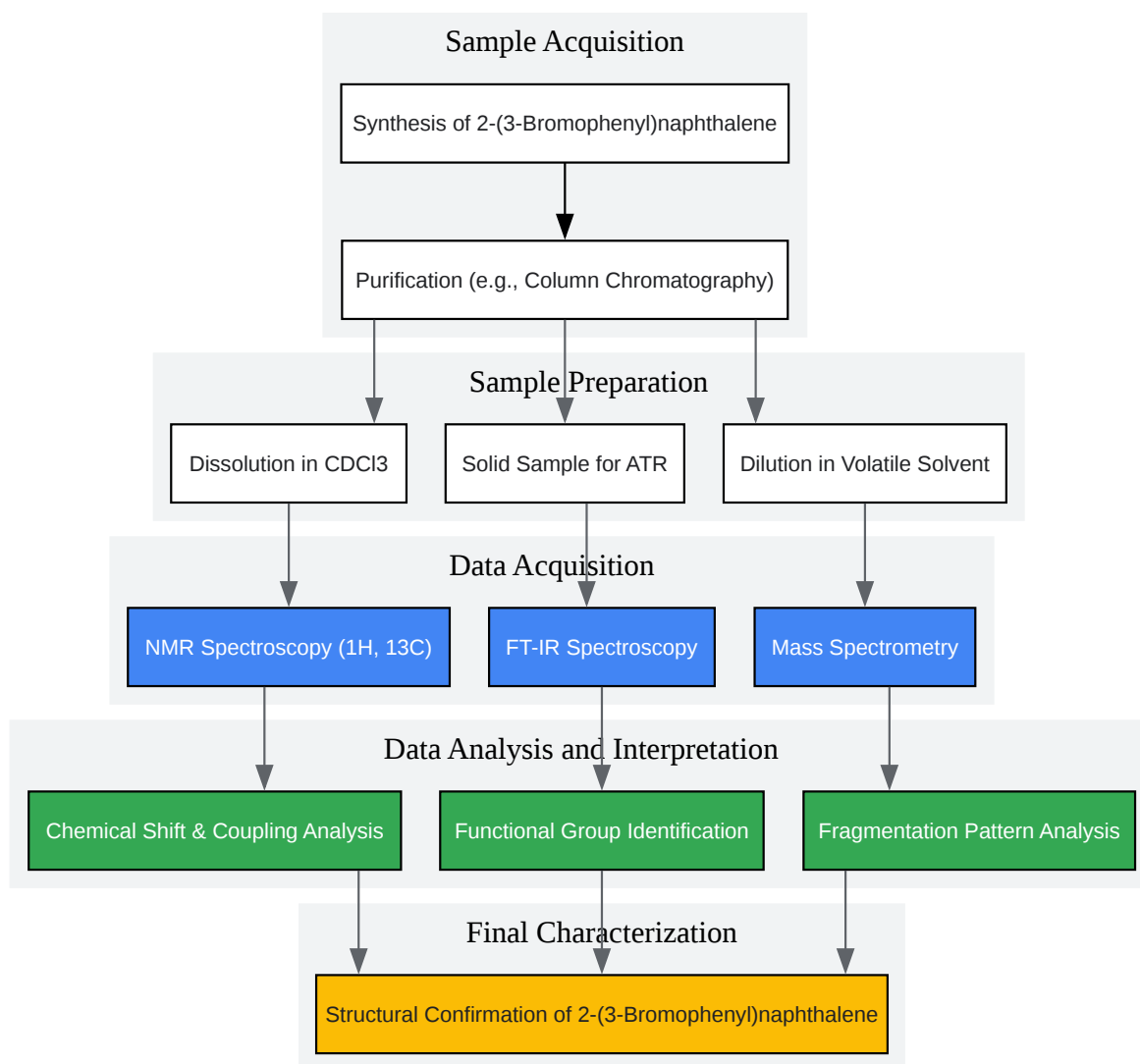
- Prepare a dilute solution of **2-(3-Bromophenyl)naphthalene** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Parameters (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer with an EI source.
- Ionization Energy: 70 eV.
- Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
- Mass Range: m/z 50 - 500.
- Scan Speed: 1 scan/second.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample acquisition to final data analysis for the characterization of **2-(3-Bromophenyl)naphthalene**.



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Caption: Workflow for the synthesis, preparation, acquisition, and analysis of spectroscopic data for **2-(3-Bromophenyl)naphthalene**.

Conclusion

The structural elucidation of **2-(3-Bromophenyl)naphthalene** relies on a combination of NMR, IR, and MS techniques. This guide provides the foundational spectroscopic information and standardized protocols to aid researchers in the unambiguous identification and characterization of this compound. As more experimental data becomes publicly available, this guide will be updated to reflect the most accurate and comprehensive information.

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